5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol
Description
5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol is a pyrimidine derivative featuring a sulfonyl group attached to the 5-position of the pyrimidine ring, a phenyl group at the 2-position, and a hydroxyl group at the 4-position. This compound is structurally characterized by its heterocyclic core, which is substituted with electron-withdrawing (sulfonyl) and aromatic (phenyl, tolyl) groups.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-12-7-9-14(10-8-12)23(21,22)15-11-18-16(19-17(15)20)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOKFOWJLVWRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202247 | |
| Record name | 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-45-1 | |
| Record name | 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenyl-4-pyrimidinol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor in several enzymatic pathways. Its sulfonamide functionality enhances its ability to bind to target enzymes, which is crucial for developing new pharmacological agents. Notable studies have focused on:
- Kinase Inhibition : The compound has shown promise in inhibiting specific kinases involved in cancer progression.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, warranting further investigation into its efficacy against resistant strains.
Biological Research Applications
The compound's unique structure allows it to be utilized in various biological research contexts, particularly in proteomics and biochemical assays.
Proteomics Research
This compound is used as a reagent in proteomics to study protein interactions and modifications. Its ability to selectively bind to specific proteins makes it valuable for:
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Pyrimidines
4-(4-Chloro-2-methylphenoxy)-5-[(4-methylphenyl)sulfonyl]-2-phenylpyrimidine (CAS 478247-32-4)
- Molecular Formula : C₂₄H₁₉ClN₂O₃S
- Molecular Weight : 450.94 g/mol
- Key Features: Incorporates a chloro-phenoxy group at the 4-position and a sulfonyl group at the 5-position.
- Comparison: The chloro-phenoxy group introduces steric bulk and electronic effects distinct from the hydroxyl group in the target compound, likely reducing solubility in polar solvents compared to 5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol .
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate (CAS 147098-18-8)
- Molecular Formula : C₁₉H₂₂FN₃O₄S
- Molecular Weight : 407.46 g/mol
- Key Features : Contains a fluorophenyl group (electron-withdrawing), an isopropyl chain (hydrophobic), and an ester group.
- Comparison : The ester moiety increases lipophilicity, while the fluorine atom may improve metabolic stability. The absence of a hydroxyl group in this compound suggests lower hydrogen-bonding capacity compared to the target molecule .
Pyrimidinols with Aromatic Substituents
5-(4-Ethylphenyl)pyrimidin-2-ol (CAS 100142-27-6)
- Molecular Formula : C₁₂H₁₂N₂O
- Molecular Weight : 200.24 g/mol
- Key Features : Features an ethylphenyl group at the 5-position and a hydroxyl group at the 2-position.
- Comparison : The lack of a sulfonyl group reduces polarity, likely enhancing membrane permeability but decreasing aqueous solubility. The hydroxyl group’s position (2 vs. 4) may alter tautomeric stability and hydrogen-bonding patterns .
Heterocyclic Analogues with Sulfur-Containing Groups
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile
- Molecular Formula : C₂₄H₂₃N₃S₂
- Molecular Weight : 417.59 g/mol
- Key Features : Contains dual sulfanyl (thioether) groups and a nitrile moiety.
- The pentyl chain and nitrile group enhance hydrophobicity and dipole interactions, respectively .
Tetrazole Derivatives
5-(4-Methylphenyl)-2H-tetrazole (CAS 24994-04-5)
- Molecular Formula : C₈H₈N₄
- Molecular Weight : 160.18 g/mol
- Key Features : Tetrazole ring (aromatic, acidic) with a 4-methylphenyl substituent.
- Unlike pyrimidinols, tetrazoles exhibit strong acidity (pKa ~4.9), impacting solubility and binding interactions .
Research Findings and Implications
- Synthetic Routes : Sulfonyl-substituted pyrimidines (e.g., ) often employ p-toluenesulfonic acid as a catalyst or sulfonating agent. The target compound’s synthesis likely involves similar methodologies .
- Biological Activity : Sulfonyl groups enhance binding to proteins (e.g., kinases) via polar interactions, while hydroxyl groups contribute to solubility and metabolic clearance. Compounds like 5-(4-Ethylphenyl)pyrimidin-2-ol may exhibit different pharmacokinetic profiles due to reduced polarity .
- Solubility Trends : Sulfonyl groups increase aqueous solubility compared to sulfanyl or alkyl substituents. The nitrile and pentyl chain in ’s compound suggest preferential partitioning into lipid membranes .
Biological Activity
5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol is a compound with significant potential in medicinal chemistry due to its diverse biological activities. Structurally, it features a pyrimidine ring substituted with a phenyl group and a sulfonyl group attached to a methylphenyl moiety, giving it a molecular formula of C17H14N2O3S and a molecular weight of 326.37 g/mol. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to possess:
- Antibacterial Activity : The compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM in some studies .
- Antifungal Activity : The compound also exhibits antifungal properties, particularly against fungi of the genus Candida and some other pathogenic fungi .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease .
- Urease Inhibition : It has also shown strong inhibitory activity against urease, an enzyme linked to the pathogenesis of certain infections such as those caused by Helicobacter pylori .
Antiproliferative Effects
The compound has demonstrated antiproliferative effects in various cancer cell lines. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms that require further elucidation. This makes it a candidate for further research in cancer therapy applications.
Synthesis and Evaluation
Several studies have focused on the synthesis of this compound and its biological evaluations:
- Synthesis Methods : Common synthetic routes include the reaction of appropriate pyrimidine derivatives with sulfonyl chlorides under basic conditions, allowing for the formation of the desired sulfonamide structure.
- Biological Testing : In vitro assays have been conducted to assess the antimicrobial and antiproliferative activities. For example, one study reported significant antibacterial activity against Salmonella typhi and Bacillus subtilis while showing moderate activity against other strains .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes such as DNA gyrase and MurD. These studies reveal that the compound forms multiple hydrogen bonds with critical amino acid residues at the active sites of these enzymes, suggesting a strong potential for therapeutic application .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Hydroxy-5-(p-toluenesulfonyl)-2-phenyloxazolidinone | Contains an oxazolidinone ring | Known for antibacterial properties |
| 5-(p-Toluenesulfonyl)-2-thiophenecarboxamide | Contains a thiophene ring | Exhibits anti-inflammatory effects |
| 5-(Phenylsulfonyl)-2-methylpyrimidinone | Methyl substitution on the pyrimidine | Demonstrates unique enzyme inhibition |
The structural complexity and specific functional groups present in this compound contribute to its diverse biological activities, setting it apart from similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinol, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
- Nucleophilic substitution at the pyrimidine C-2 position using phenyl groups under basic conditions (e.g., NaH in DMF) .
- Sulfonation at C-5 via reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
Critical parameters affecting yield include temperature control (60–80°C for sulfonation), solvent polarity (polar aprotic solvents preferred), and stoichiometric ratios of reagents. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions, with characteristic deshielding for sulfonyl groups (δ ~7.5–8.0 ppm for aromatic protons adjacent to sulfonyl) .
- HPLC : Reverse-phase HPLC with a C18 column and mobile phases like methanol/sodium acetate buffer (pH 4.6) ensures purity assessment, as described for structurally related pyrimidines .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What preliminary biological screening assays are recommended for evaluating this compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or phosphatases using fluorescence-based substrates (e.g., ATPase activity assays) .
- Cytotoxicity Profiling : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .
- Solubility Testing : Employ shake-flask methods in PBS (pH 7.4) to guide in vivo study design .
Advanced Research Questions
Q. How can conflicting data on the compound's enzyme inhibition potency be resolved?
- Methodological Answer : Contradictions may arise from assay conditions. Mitigation strategies include:
- Standardized Assay Buffers : Use consistent pH (e.g., Tris-HCl vs. HEPES) to avoid pH-dependent activity shifts .
- Orthogonal Assays : Validate results with ITC (isothermal titration calorimetry) to measure binding thermodynamics independently of fluorescence artifacts .
- Structural Analysis : Compare X-ray co-crystal structures of the compound-enzyme complex to identify binding mode variations .
Q. What strategies optimize regioselectivity during sulfonation of the pyrimidine ring?
- Methodological Answer :
- Directing Groups : Introduce electron-donating groups (e.g., -NH) at C-4 to enhance sulfonation at C-5 via resonance stabilization .
- Catalytic Systems : Use Lewis acids like ZnCl to polarize the sulfonyl chloride, favoring attack at the electron-deficient C-5 position .
- Solvent Effects : Polar solvents (e.g., DCM) improve sulfonyl group mobility, reducing byproduct formation .
Q. How does X-ray crystallography clarify ambiguities in the compound's hydrogen-bonding network?
- Methodological Answer : Single-crystal X-ray analysis reveals:
- Intermolecular Interactions : Sulfonyl oxygen atoms form hydrogen bonds with adjacent pyrimidine N-H groups, stabilizing the crystal lattice .
- Torsional Angles : Confirm spatial orientation of the 4-methylphenyl group, critical for docking studies .
- Disorder Resolution : Refinement software (e.g., SHELXL) models electron density for disordered regions, ensuring accurate bond length/angle measurements .
Q. What computational methods predict the compound's metabolic stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for sulfonyl group hydrolysis in simulated physiological conditions .
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential oxidation sites .
- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate logP, bioavailability, and half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
